[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466988
InChI: InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466988

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1
Standard InChI Key YGIOWVCQSYASDA-HOCLYGCPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic molecule that belongs to the class of carbamates. It features a pyrrolidine ring, an amino acid derivative, and a carbamate functional group, which are crucial for its potential applications in medicinal chemistry. This compound is of interest due to its structural motifs that may confer distinct pharmacological properties, particularly in the context of enzyme inhibition or as a pharmacological agent.

Chemical Data:

PropertyValue
Molecular FormulaC18H27N3O3
Molecular WeightApproximately 333.43 g/mol (similar to related compounds)
CAS NumberNot explicitly listed for this specific (S)-isomer, but related compounds have CAS numbers like 1354029-32-5 for the non-specific isomer .

Synthesis and Preparation

The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, including the use of protecting groups and specific reagents to ensure the desired stereochemistry and functionalization. Common synthetic routes may involve double alkylation with Grignard reagents followed by deprotection steps to yield enantiopure products, similar to methods used for related compounds.

Potential Applications

This compound is primarily studied within the framework of peptide synthesis and drug design, particularly in relation to inhibitors of viral proteases. Similar structures have shown potential as effective inhibitors for enzymes involved in various diseases, including viral infections. The specific combination of structural motifs in [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester may confer distinct pharmacological properties, making it a candidate worthy of further investigation in drug discovery efforts.

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